![molecular formula C13H9NO2 B6375507 3-Cyano-5-(2-hydroxyphenyl)phenol, 95% CAS No. 1261918-84-6](/img/structure/B6375507.png)
3-Cyano-5-(2-hydroxyphenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(2-hydroxyphenyl)phenol, 95%, also known as 3-Cyano-5-(2-hydroxyphenyl)phenol, is a chemical compound that has numerous applications in scientific research. It is a synthetic phenol derivative, which is a type of organic compound containing a hydroxyl group that is attached to an aromatic hydrocarbon group. This compound is used in a range of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2-hydroxyphenyl)phenol, 95%(2-hydroxyphenyl)phenol, 95%, is not fully understood. However, it is believed that the compound is able to interact with certain proteins, such as cytochrome P450, and can act as a substrate for these enzymes. Additionally, it is believed that the compound can interact with certain proteins involved in muscle contraction, and can have an effect on their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(2-hydroxyphenyl)phenol, 95%(2-hydroxyphenyl)phenol, 95%, are not fully understood. However, it has been found to have an effect on certain proteins, such as cytochrome P450 and those involved in muscle contraction. Additionally, it has been found to have an effect on certain biochemical processes, such as the synthesis of certain compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Cyano-5-(2-hydroxyphenyl)phenol, 95%(2-hydroxyphenyl)phenol, 95%, in laboratory experiments include its availability, low cost, and its ability to interact with certain proteins. Additionally, it is relatively stable and has a low toxicity. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
Some potential future directions for research on 3-Cyano-5-(2-hydroxyphenyl)phenol, 95%(2-hydroxyphenyl)phenol, 95%, include further investigation into its biochemical and physiological effects, as well as research into its mechanism of action. Additionally, further research could be conducted into the potential applications of this compound in various laboratory experiments. Other potential future directions include research into the potential toxicity of this compound, as well as research into the potential uses of this compound in the pharmaceutical and food industries.
Synthesis Methods
3-Cyano-5-(2-hydroxyphenyl)phenol, 95%(2-hydroxyphenyl)phenol, 95%, can be synthesized in a number of ways, including the following: a reaction between 2-hydroxy-5-nitrophenol and sodium cyanide in an aqueous solution, a reaction between 2-hydroxy-5-nitrophenol and sodium cyanide in an alkaline solution, and a reaction between 2-hydroxy-5-nitrophenol and potassium cyanide in an aqueous solution.
Scientific Research Applications
3-Cyano-5-(2-hydroxyphenyl)phenol, 95%(2-hydroxyphenyl)phenol, 95%, is used in a variety of scientific research applications. It can be used as a reagent in the synthesis of a range of compounds, including derivatives of 2-hydroxy-5-nitrophenol. It has also been used in biochemical studies, as it can be used as a substrate for certain enzymes, such as cytochrome P450. Additionally, it has been used in physiological studies, as it has been found to have an effect on the activity of certain proteins, such as those involved in muscle contraction.
properties
IUPAC Name |
3-hydroxy-5-(2-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-9-5-10(7-11(15)6-9)12-3-1-2-4-13(12)16/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDCTJUZTCDBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C#N)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684622 |
Source
|
Record name | 2',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-hydroxyphenyl)phenol | |
CAS RN |
1261918-84-6 |
Source
|
Record name | 2',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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